4-(Thiophen-2-yl)but-3-yn-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8OS |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
4-thiophen-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,1H3 |
InChI Key |
KDVUBDGISSHKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CS1)O |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 4 Thiophen 2 Yl but 3 Yn 2 Ol
Strategies for Carbon-Carbon Bond Formation in Alkynol Synthesis
The creation of the carbon-carbon bond in propargylic alcohols can be achieved through several robust and widely applicable methods. These strategies primarily involve the coupling of an alkyne nucleophile with a carbonyl electrophile.
Sonogashira Cross-Coupling Protocols
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, specifically coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and is carried out in the presence of an amine base. organic-chemistry.org While traditional Sonogashira conditions often require an anhydrous and anaerobic environment, modern protocols have been developed that mitigate these stringent requirements. organic-chemistry.org
In the context of synthesizing compounds structurally similar to 4-(thiophen-2-yl)but-3-yn-2-ol, such as aryl-2-methyl-3-butyn-2-ols, copper-free Sonogashira protocols have proven effective. For instance, the coupling of 2-methyl-3-butyn-2-ol (B105114) with various aryl bromides can be achieved using a catalytic system of palladium acetate (B1210297) (Pd(OAc)2) and tris(p-tolyl)phosphine (P(p-tol)3) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (B95107) (THF). nih.gov This method has been successfully applied to a range of aryl bromides, including those with electron-donating, electron-withdrawing, and sterically demanding substituents, as well as heterocyclic derivatives, affording good to excellent yields. nih.govbeilstein-journals.org
A related approach involves a decarboxylative coupling, which serves as an alternative to using terminal alkynes. nih.govbeilstein-journals.org This has been demonstrated in the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides and 4-hydroxy-4-methyl-2-pentynoic acid. nih.gov The Sonogashira reaction's utility extends to the synthesis of complex pharmaceutical intermediates, highlighting its industrial relevance. beilstein-journals.org
Table 1: Selected Examples of Copper-Free Sonogashira Coupling for Aryl-2-methyl-3-butyn-2-ol Synthesis beilstein-journals.org
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 86 |
| 2 | 4-Bromo-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)-2-methyl-3-butyn-2-ol | 95 |
| 3 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol | 96 |
| 4 | 1-Bromo-4-chlorobenzene | 4-(4-Chlorophenyl)-2-methyl-3-butyn-2-ol | 94 |
| 5 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | 95 |
| 6 | 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 85 |
Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)2 (0.03 mmol), P(p-tol)3 (6 mol %), DBU (3 equiv), THF, 80 °C, 6 h. Yields are for isolated products.
Barbier-Grignard Type Additions and Related Organometallic Approaches
Barbier and Grignard reactions are classic organometallic methods for forming carbon-carbon bonds and synthesizing alcohols. The key difference between them lies in the preparation of the organometallic reagent. In a Grignard reaction, the organomagnesium reagent is prepared separately before the addition of the carbonyl compound. wikipedia.orgnih.gov In contrast, the Barbier reaction involves the in situ generation of the organometallic species from an alkyl halide, a carbonyl compound, and a metal. wikipedia.org This one-pot nature makes the Barbier reaction experimentally simpler and tolerant of a wider range of functional groups and even aqueous conditions, aligning with the principles of green chemistry. wikipedia.orgnih.gov A variety of metals can be used, including magnesium, zinc, indium, and tin. wikipedia.org
For the synthesis of propargylic alcohols, a Barbier-type reaction can be employed by reacting a propargylic halide with an aldehyde or ketone. For example, the reaction of propargylic bromide with butanal in the presence of zinc metal yields the corresponding alcohol. wikipedia.org The regioselectivity of this reaction, determining whether a propargylic or allenic alcohol is formed, is influenced by factors such as the substituents on the propargyl halide and carbonyl compound, the solvent, and the metal used. mdpi.com While substituted propargylic halides often yield a mixture of products, unsubstituted ones tend to selectively produce propargylic alcohols. mdpi.com
The development of organomagnesium reagents by Barbier and Grignard built upon earlier work with organozinc compounds. thieme.dethieme.de These organometallic approaches remain fundamental in synthetic organic chemistry for the construction of alcohols. nih.gov
Favorskii Reaction and Other Condensation Techniques for Propargylic Alcohols
The Favorskii reaction is a base-catalyzed condensation between a terminal alkyne and a carbonyl compound (an aldehyde or ketone) to form a propargylic alcohol. wikipedia.org The reaction proceeds by the in situ formation of a metal acetylide from the alkyne and a strong base, such as potassium hydroxide (B78521) or an alkoxide. wikipedia.org This acetylide then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org
When an aldehyde is used as the carbonyl component, the resulting secondary propargylic alcohol can sometimes undergo a subsequent acid-catalyzed rearrangement, known as the Meyer–Schuster rearrangement, to form an enone. wikipedia.org The choice of base is crucial; while inexpensive hydroxides can be used, they may also promote competing aldol (B89426) condensation reactions, particularly with aldehydes. wikipedia.org To circumvent this, specialized solvents like DMSO or dimethoxyethane may be required for successful reactions with aldehydes. wikipedia.org
An important application of the Favorskii reaction is in the protection of terminal alkynes. The alkyne can be reacted with acetone (B3395972) to form 2-hydroxyprop-2-yl-alkyne. This protecting group can later be removed under basic conditions in a retro-Favorskii reaction. wikipedia.org
Stereoselective and Asymmetric Synthetic Pathways to Chiral Alkynols
The synthesis of chiral propargylic alcohols, where the alcohol-bearing carbon is a stereocenter, is of significant interest as these molecules are precursors to a wide array of enantiomerically pure compounds.
Enantioselective Catalysis in Propargylic Alcohol Formation
Significant progress has been made in the development of catalytic, enantioselective methods for synthesizing propargylic alcohols. nih.gov A common strategy is the asymmetric addition of a terminal alkyne to an aldehyde, mediated by a chiral catalyst.
Several effective catalyst systems have been reported. One notable example involves the use of zinc triflate (Zn(OTf)₂) and a chiral ligand, such as (+)-N-methylephedrine, to mediate the addition of terminal alkynes to aldehydes. organic-chemistry.org This method is practical as the reagents are commercially available and the reaction conditions are tolerant of air and moisture, providing high yields and excellent enantioselectivities. organic-chemistry.org
Another powerful approach utilizes a combination of Ti(OiPr)₄ and a chiral diol ligand like BINOL to catalyze the addition of alkynylzinc reagents to aldehydes. organic-chemistry.org This system is effective for a broad range of aldehydes and provides chiral propargylic alcohols with high enantioselectivity at room temperature. organic-chemistry.org Indium(III)/BINOL catalyst systems have also been shown to be highly effective, believed to function through a "bifunctional character" that activates both the alkyne and the aldehyde. organic-chemistry.org
A different catalytic strategy involves a cross-aldol reaction between an unmodified aldehyde and an ynal (an aldehyde with an alkyne functionality). rsc.org This transformation can be promoted by a ternary catalyst system composed of an amine (like a prolinol ether), a metal salt (such as CuI), and a Brønsted acid, achieving high levels of both diastereoselectivity and enantioselectivity. rsc.org
Table 2: Examples of Catalytic Systems for Enantioselective Alkyne Addition to Aldehydes organic-chemistry.org
| Catalyst System | Chiral Ligand | Metal | Key Features |
| Zn(OTf)₂ / Ligand / Et₃N | (+)-N-Methylephedrine | Zinc | Tolerant to air and moisture; high yields and enantioselectivity. |
| Ti(OiPr)₄ / Ligand | BINOL | Titanium | Broad aldehyde scope; high enantioselectivity at room temperature. |
| In(III) / Ligand | BINOL | Indium | "Bifunctional" catalyst activating both substrates; high enantioselectivity. |
| Prolinol ether / Metal Salt / Acid | α,α-Dialkylprolinol silyl (B83357) ether | Copper(I) | Ternary system for cross-aldol of aldehydes and ynals; high diastereo- and enantioselectivity. rsc.org |
Diastereoselective Synthetic Route Design
When the starting materials for an alkynol synthesis already contain stereocenters, the primary goal becomes controlling the diastereoselectivity of the reaction to form the desired diastereomer. Diastereoselective routes are crucial in the synthesis of complex molecules with multiple stereocenters.
One method for achieving diastereoselectivity is through the reductive dehydration of propargylic alcohols using a reagent like LiAlH₄/AlCl₃. tandfonline.com This can lead to the formation of conjugated (E)-dienes with high stereoselectivity. tandfonline.com While this is a subsequent reaction of the alkynol, the stereochemical outcome is directly related to the structure of the starting propargylic alcohol.
In the context of constructing molecules with specific diastereomeric configurations, such as in the synthesis of thioindolines, reactions involving sulfur ylide intermediates have been shown to proceed with high diastereoselectivity. capes.gov.br Although not a direct synthesis of the target compound, this illustrates the principle of designing synthetic steps to control relative stereochemistry.
The design of a diastereoselective route to a specific isomer of this compound would necessitate careful selection of reagents and reaction conditions, potentially leveraging substrate control where existing chiral elements in the molecule direct the stereochemical outcome of the carbon-carbon bond formation.
Optimization of Reaction Parameters and Catalyst Systems for Improved Yields and Selectivity
The synthesis of aryl-alkynol compounds, including this compound, is often achieved via Sonogashira cross-coupling reactions. The optimization of these reactions is crucial for maximizing product yield and ensuring high selectivity. Research into analogous syntheses, such as the coupling of aryl bromides with 2-methyl-3-butyn-2-ol, provides a framework for optimizing the synthesis of the target compound. researchgate.net
A key development in this area is the use of copper-free Sonogashira coupling conditions, which simplifies purification and avoids potential toxicological issues associated with copper catalysts. An effective catalytic system for coupling aryl bromides with terminal alkynes like 2-methyl-3-butyn-2-ol involves a palladium acetate [Pd(OAc)₂] catalyst in combination with a phosphine (B1218219) ligand, such as tri(p-tolyl)phosphine [P(p-tol)₃]. researchgate.net The choice of base and solvent is also critical. A non-nucleophilic, strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as tetrahydrofuran (THF) has proven to be highly effective. researchgate.net
The optimization process typically involves screening various ligands, bases, solvents, and reaction temperatures to identify the conditions that provide the highest yield of the desired product. For instance, while P(p-tol)₃ is effective, other phosphine ligands like triphenylphosphine (B44618) (PPh₃) or bulky biarylphosphines (e.g., SPhos, XPhos) could also be evaluated to fine-tune the catalyst's activity and stability. researchgate.net
Table 1: Example of Optimized Reaction Parameters for Sonogashira Coupling of an Aryl Bromide with an Alkyne
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Efficient palladium(0) precursor for the catalytic cycle. |
| Ligand | P(p-tol)₃ | Electron-rich phosphine that stabilizes the Pd(0) complex and facilitates oxidative addition. |
| Base | DBU | Strong, non-nucleophilic base to deprotonate the terminal alkyne without competing side reactions. |
| Solvent | THF | Aprotic solvent that effectively dissolves reactants and the catalyst system. |
| Temperature | Varies (e.g., 60-80 °C) | Optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions. |
| Co-catalyst | None (Copper-free) | Avoids the use of copper, which can lead to alkyne homocoupling and complicates product purification. researchgate.net |
This systematic approach allows for the development of a robust and high-yielding protocol for the synthesis of this compound.
Design and Preparation of Precursor Molecules
The successful synthesis of this compound via a Sonogashira coupling reaction relies on the logical design and availability of two key precursor molecules: a halo-thiophene and a terminal alkyne.
The strategic design for this coupling reaction involves:
A Thiophene (B33073) Electrophile : A halogenated thiophene, typically 2-iodothiophene (B115884) or 2-bromothiophene (B119243), serves as the electrophilic partner. Iodo-derivatives are generally more reactive than bromo-derivatives in palladium-catalyzed cross-coupling reactions.
An Alkyne Nucleophile : The terminal alkyne, 2-methyl-3-butyn-2-ol, acts as the nucleophilic component after deprotonation by a base. researchgate.net This commercially available and inexpensive alkyne source is a common building block for introducing the propargyl alcohol moiety. researchgate.net
The synthesis of the target molecule is therefore a convergent process, bringing these two precursors together in the final bond-forming step.
Preparation of Precursors:
2-Halothiophenes : These precursors are typically prepared from thiophene itself. Thiophene can undergo direct iodination using iodine and mercuric oxide or other iodinating agents to produce 2-iodothiophene. Similarly, 2-bromothiophene can be synthesized by treating thiophene with N-bromosuccinimide (NBS) in a suitable solvent.
2-methyl-3-butyn-2-ol : This precursor is readily synthesized on an industrial scale via the Favorskii reaction, which involves the base-catalyzed addition of acetylene (B1199291) to acetone. It is widely available from commercial suppliers. researchgate.net
2-Ethynylthiophene (B1312097) : An alternative strategy involves the coupling of a different set of precursors. 2-Ethynylthiophene can be used as the alkyne component. chemsrc.com This precursor can be prepared from 2-acetylthiophene (B1664040) through various methods, including reaction with phosphorus pentachloride followed by dehydrochlorination. The coupling partner in this case would be acetone, which would require a nucleophilic addition to the terminal alkyne after its deprotonation.
Table 2: Key Precursors for the Synthesis of this compound
| Precursor Compound | Role in Synthesis | Common Preparation Method |
| 2-Iodothiophene | Electrophile | Direct iodination of thiophene. |
| 2-Bromothiophene | Electrophile | Bromination of thiophene with NBS. |
| 2-methyl-3-butyn-2-ol | Nucleophile (alkyne source) | Favorskii reaction between acetone and acetylene. researchgate.net |
| 2-Ethynylthiophene | Nucleophile (alternative alkyne source) | From 2-acetylthiophene. chemsrc.com |
Reactivity Patterns and Chemical Transformations of 4 Thiophen 2 Yl but 3 Yn 2 Ol
Transformations Involving the Alkyne Moiety
The carbon-carbon triple bond is the most reactive site in the molecule for a variety of addition and coupling reactions. Its terminal position and proximity to the hydroxyl group and thiophene (B33073) ring influence its reactivity and selectivity in these transformations.
Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond. These reactions are fundamental for converting the alkyne into more saturated and functionalized structures, such as vinylsilanes and ketones.
Hydrosilylation: The addition of a silicon-hydride bond across the alkyne is a powerful method for synthesizing vinylsilanes. Platinum catalysts are particularly effective for this transformation. A protocol using platinum(II) chloride (PtCl₂) with a bulky phosphine (B1218219) ligand like XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) has been shown to be highly efficient for the hydrosilylation of various propargylic alcohols. rsc.orgqub.ac.ukrsc.org This system demonstrates excellent tolerance for a wide range of functional groups, including heterocyclic substituents like thiophene. rsc.org The reaction typically proceeds with high regioselectivity, yielding the β-(E)-isomer as the major product, where the silyl (B83357) group adds to the terminal carbon of the alkyne. qub.ac.ukrsc.org
Table 1: General Conditions for Platinum-Catalyzed Hydrosilylation of Propargylic Alcohols
| Parameter | Condition | Reference |
| Catalyst | PtCl₂ / XPhos | rsc.org, qub.ac.uk |
| Catalyst Loading | 0.5-1 mol% | rsc.org |
| Silane | Triethylsilane, Dimethylphenylsilane, etc. (1.1 eq.) | rsc.org |
| Solvent | Dry THF | rsc.org |
| Temperature | 50 °C | rsc.org |
| Outcome | High yield of β-(E)-vinylsilane | rsc.org |
This table presents generalized conditions based on protocols developed for propargylic alcohols, which are tolerant of thiophene functionalities.
Hydration: The addition of water across the alkyne bond, or hydration, typically follows Markovnikov's rule to yield a ketone after tautomerization of the initial enol intermediate. For terminal alkynes like 4-(thiophen-2-yl)but-3-yn-2-ol, this would result in the formation of a methyl ketone. This transformation is often catalyzed by mercury(II) salts in acidic media, although greener alternatives using gold or platinum catalysts have become more prevalent.
The alkyne moiety can participate in various cycloaddition reactions to construct cyclic and polycyclic systems. These reactions are powerful tools for rapidly building molecular complexity.
[2+2+2] Cycloaddition: This reaction involves the cyclotrimerization of three alkyne units, or the co-cyclization of alkynes with other unsaturated molecules like nitriles, to form six-membered rings. researchgate.net Transition-metal catalysts, particularly those based on nickel, cobalt, or rhodium, are essential for this process. csic.es The cyclotrimerization of a terminal alkyne like this compound could lead to a mixture of 1,2,4- and 1,3,5-trisubstituted benzene (B151609) derivatives. While this is a fundamental reaction for alkynes, specific studies employing this compound as a substrate are not widely documented.
[2+2] Cycloaddition: The [2+2] cycloaddition between an alkyne and an alkene to form a cyclobutene (B1205218) ring is typically a photochemical process. researchgate.netyoutube.comacs.org The reaction often requires a photosensitizer to facilitate the formation of the triplet excited state of one of the components. nih.gov This reaction can be performed intermolecularly or intramolecularly. For this compound, an intermolecular reaction with an alkene under UV irradiation could yield a substituted cyclobutene. The development of visible-light-mediated [2+2] photocycloadditions has provided a greener alternative to traditional UV-promoted reactions. researchgate.net
Both the thiophene ring and the alkyne functionality can be involved in polymerization processes to form conjugated polymers, which are of interest for their electronic and optical properties.
The polymerization of thiophene and its derivatives is well-established, typically proceeding via oxidative coupling using chemical oxidants like iron(III) chloride or via electrochemical methods. The resulting polythiophenes are a major class of conducting polymers.
Terminal alkynes can also undergo polymerization catalyzed by various transition metals. The presence of both functionalities in this compound suggests its potential as a monomer for creating novel polymers containing both polyacetylene and polythiophene characteristics. Enzymatic polymerization, utilizing oxidoreductases like laccases or peroxidases, represents a green chemistry approach for synthesizing polymers from precursors like arylamines and could potentially be applied to molecules with thiophene moieties. nih.govresearchgate.net
Transition metal catalysis provides a vast toolbox for the functionalization of terminal alkynes. Gold and palladium catalysts are particularly noteworthy for their ability to activate the alkyne bond of propargylic alcohols towards various transformations.
Palladium-Catalyzed Reactions: The Sonogashira coupling is a cornerstone of palladium catalysis, involving the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction would allow for the extension of the carbon chain at the terminal position of this compound. Efficient copper-free Sonogashira protocols have been developed for the synthesis of related aryl-substituted propargylic alcohols. beilstein-journals.org Furthermore, palladium catalysts are used in a wide array of other transformations, including C-H functionalization of the thiophene ring. mdpi.comresearchgate.netrsc.org
Gold-Catalyzed Reactions: Gold catalysts, particularly gold(I) and gold(III) complexes, exhibit a strong affinity for alkynes (alkynophilicity), activating them towards nucleophilic attack. beilstein-journals.org For propargylic alcohols, this can lead to a variety of rearrangements and cyclization reactions. beilstein-journals.org For instance, in the presence of a gold catalyst, the alkyne in this compound could be activated to undergo intramolecular cyclization involving the thiophene ring or intermolecular reactions with various nucleophiles.
Reactions of the Secondary Alcohol Functionality
The secondary alcohol group can undergo reactions typical of alcohols, such as oxidation and reduction, which are often influenced by the adjacent alkyne and thiophene moieties.
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, yielding 4-(thiophen-2-yl)but-3-yn-2-one. This transformation is synthetically useful as α,β-alkynyl ketones are valuable intermediates. Reagents commonly used for the oxidation of propargylic alcohols include manganese dioxide (MnO₂), chromium-based oxidants, or milder, more modern methods like aerobic oxidation using iron catalysts or Bobbitt's salt. researchgate.net The reaction is generally efficient, avoiding complications at the alkyne or thiophene ring under controlled conditions.
Reduction: The reduction of this compound can target either the alkyne or the thiophene ring.
Alkyne Reduction: Catalytic hydrogenation can reduce the triple bond. Using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) would yield the corresponding cis-alkene, (Z)-4-(thiophen-2-yl)but-3-en-2-ol. Reduction with sodium in liquid ammonia (B1221849) (Birch reduction) would produce the trans-alkene, (E)-4-(thiophen-2-yl)but-3-en-2-ol. Complete saturation to the corresponding alkane, 4-(thiophen-2-yl)butan-2-ol, can be achieved using hydrogen gas with a more active catalyst like palladium on carbon (Pd/C).
Thiophene Ring Reduction: The thiophene ring is aromatic and generally resistant to reduction under conditions used for the alkyne. However, under more forcing conditions or with specific catalysts, the thiophene ring can be reduced. More commonly, the thiophene moiety can undergo oxidative degradation or be oxidized at the sulfur atom to form a thiophene-S-oxide, which is often an unstable intermediate. researchgate.net
Table 2: Summary of Potential Oxidation/Reduction Reactions
| Functional Group | Transformation | Typical Reagents/Conditions | Product | Reference |
| Secondary Alcohol | Oxidation | MnO₂, Aerobic oxidation (e.g., Fe(NO₃)₃/TEMPO) | 4-(thiophen-2-yl)but-3-yn-2-one | researchgate.net |
| Alkyne | Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-4-(thiophen-2-yl)but-3-en-2-ol | |
| Alkyne | Partial Reduction (trans) | Na, liquid NH₃ | (E)-4-(thiophen-2-yl)but-3-en-2-ol | |
| Alkyne | Full Reduction | H₂, Pd/C | 4-(thiophen-2-yl)butan-2-ol | |
| Thiophene Sulfur | Oxidation | m-CPBA | 4-(Thiophene-1-oxide-2-yl)but-3-yn-2-ol | researchgate.net |
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group of this compound, like other propargylic alcohols, can undergo standard derivatization reactions such as esterification and etherification. These transformations are crucial for installing protecting groups or for creating intermediates for further reactions.
Esterification: The conversion of the alcohol to an ester can be achieved under various conditions. For instance, reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a common method. A particularly useful transformation is the electrochemical esterification of aromatic aldehydes with aliphatic alcohols, which proceeds via anodic oxidation.
Etherification: The formation of propargylic ethers from this compound can be accomplished through several catalytic methods. researchgate.net Ferrocenium-based catalysts, such as commercial ferrocenium (B1229745) hexafluorophosphate (B91526) ([FeCp2]PF6), have been shown to be effective for the etherification of tertiary propargylic alcohols with primary and secondary alcohols. researchgate.net This reaction proceeds via a propargylic substitution mechanism. researchgate.net Additionally, copper-catalyzed propargylic etherification of related propargylic esters with both aliphatic alcohols and phenols provides another route to these ethers, often with high enantioselectivity when using chiral ligands. researchgate.net Acid-catalyzed methods, using reagents like p-toluenesulfonic acid (PTSA) or iron(III) chloride, can also facilitate the direct nucleophilic substitution of the hydroxyl group with other alcohols. organic-chemistry.org
Table 1: Selected Derivatization Reactions of Propargylic Alcohols
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Esterification | Acid Chloride, Base | Propargyl Ester | General |
| Etherification | Alcohol, [FeCp2]PF6 | Propargyl Ether | researchgate.net |
| Etherification | Alcohol, Cu-Pybox | Propargyl Ether | researchgate.net |
| Etherification | Alcohol, p-TSA | Propargyl Ether | organic-chemistry.org |
Nucleophilic Substitutions and Rearrangements at the Propargylic Position
The propargylic position of this compound is activated towards both nucleophilic substitution and rearrangement reactions, typically under acidic or metal-catalyzed conditions.
Nucleophilic Substitution: The hydroxyl group can be substituted by a variety of nucleophiles. This reaction is often catalyzed by acids which protonate the hydroxyl group, turning it into a good leaving group (water) and generating a stabilized propargylic carbocation. This intermediate is then attacked by the nucleophile. Thiophenols, for example, can react with tertiary propargylic alcohols in the presence of an acid catalyst like PTSA to form S-aryl propargyl thioethers. nih.govacs.org
Rearrangement Reactions: One of the most significant reactions for propargylic alcohols is the Meyer-Schuster rearrangement . wikipedia.orgorganicreactions.orgsynarchive.comrsc.org This acid-catalyzed reaction converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com For this compound, this rearrangement would be expected to yield (E/Z)-4-(thiophen-2-yl)but-3-en-2-one. The reaction proceeds through the formation of an allenol intermediate, which then tautomerizes to the more stable enone product. organicreactions.org While traditionally requiring strong acids, modern methods utilize milder Lewis acids or transition-metal catalysts, such as those based on ruthenium or silver, to improve selectivity and yields. wikipedia.org Hypophosphorus acid has also been shown to be an effective catalyst for this transformation. rsc.org
Transformations of the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system that can participate in a variety of transformations, including substitution and ring-forming reactions.
Electrophilic Aromatic Substitutions
Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene. Substitution typically occurs at the C-5 position (the other α-position) when the C-2 position is already substituted. The but-3-yn-2-ol side chain, particularly due to the electron-withdrawing nature of the alkyne, deactivates the thiophene ring compared to simple alkylthiophenes. This effect is similar to how carbonyl groups reduce the electron density of thiophene rings, making them less susceptible to reactions like bromination under standard conditions. The Povarov reaction, an inverse electron-demand [4+2] cycloaddition, can involve thiophene aldehydes, indicating the ring's ability to participate in reactions with electrophilic partners under catalytic conditions. nih.govwikipedia.org
Directed Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For π-excessive heterocycles like thiophene, lithiation is highly favored at the C-2 position. uwindsor.ca When the C-2 position is occupied, as in this compound, the heteroatom of the directing group can direct metalation to the C-3 position. The hydroxyl group on the side chain itself can act as a directing group after deprotonation. The resulting lithiated thiophene is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes), allowing for precise functionalization of the thiophene ring at the C-3 position.
Annulation and Cyclization Reactions to Fused Thiophenes
This compound is a valuable precursor for the synthesis of fused thiophene systems, particularly thieno[3,2-b]thiophenes and thieno[2,3-b]thiophenes. These fused bicyclic structures are of significant interest for applications in organic electronics.
One synthetic approach involves the reaction of 3-nitrothiophenes bearing carbonyl groups with thiolates, which undergo nucleophilic aromatic substitution followed by a Dieckman condensation to form the thieno[3,2-b]thiophene (B52689) core. mdpi.com More directly, related alkynyl diols can undergo a cascade bisulfur cyclization with reagents like sodium thiosulfate (B1220275) and iodine to produce substituted thieno[3,2-b]thiophenes. nih.govekb.eg Similarly, the intramolecular cyclization of S-aryl propargyl thioethers, which can be synthesized from propargylic alcohols, provides a route to thiochromenes via a 6-endo-dig cyclization. nih.govacs.org The unique quinoid-resonance effect of thieno[3,4-b]thiophene, another possible isomer, makes it a desirable target for materials science, and synthetic routes often involve functionalizing a pre-existing thiophene ring. acs.org
Cascade, Tandem, and Multicomponent Reactions
The combination of reactive sites in this compound makes it an ideal substrate for cascade, tandem, and multicomponent reactions (MCRs), which enable the rapid construction of complex molecular architectures from simple starting materials.
Cascade and Tandem Reactions: A notable example is the gold-catalyzed hydroalkoxylation/Povarov reaction cascade. nih.gov In this sequence, an alkynol first undergoes intramolecular hydroalkoxylation to form an electron-rich cyclic enol ether. This intermediate then participates in a [4+2] cycloaddition with an in-situ generated imine, leading to complex polycyclic structures like tetrahydroquinolines. nih.gov The propargylic alcohol moiety can also be a key component in tandem propargylation/cycloisomerization sequences to build fused aromatic systems like indoles and benzothiophenes. chemrxiv.org
Multicomponent Reactions: MCRs involving alkynes are a powerful tool in synthetic chemistry. rsc.org The Povarov reaction itself can be performed as a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to generate quinolines. wikipedia.org Variants can use alkynols as precursors to the alkene component. nih.gov The reactivity of the thiophene ring and the propargylic alcohol opens up possibilities for designing novel MCRs to generate diverse heterocyclic libraries. For example, a three-component reaction between a prop-2-yn-1-ol derivative, carbon monoxide, and an alcohol, catalyzed by PdI2/KI, can afford thiophene analogs.
Table 2: Key Cascade and Multicomponent Reactions
| Reaction Name/Type | Key Functionalities Involved | Product Scaffold | Reference |
|---|---|---|---|
| Hydroalkoxylation/Povarov Cascade | Alkynol, Imine | Tetrahydroquinoline | nih.gov |
| Propargylation/Cycloisomerization | Propargyl alcohol, Alkenylpyrrole/thiophene | Indole/Benzothiophene | chemrxiv.org |
| Pd-catalyzed Carbonylative Cyclization | Propargyl alcohol, CO, Alcohol | Thiophene derivatives | General |
| Bisulfur Cascade Cyclization | Alkynyl diol, Sulfur source | Thieno[3,2-b]thiophene | nih.gov |
Chemo-, Regio-, and Stereoselective Control in Complex Transformations
The strategic control of reactivity at different sites within a molecule is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the context of this compound, its structure presents multiple reactive centers: the terminal alkyne, the secondary alcohol, and the thiophene ring. Achieving chemo-, regio-, and stereoselective transformations requires careful selection of catalysts, reagents, and reaction conditions. While specific studies focusing exclusively on the complex transformations of this compound are limited, the reactivity of its constituent functional groups has been explored in analogous systems, providing a basis for predicting its behavior in controlled synthetic operations.
The inherent functionalities of this compound—a propargylic alcohol and a thiophene ring—allow for a variety of selective transformations. For instance, the propargylic alcohol moiety can undergo reactions such as rearrangements and additions, while the thiophene ring is amenable to electrophilic substitution and metal-catalyzed cross-coupling reactions. The interplay between these reactive sites offers opportunities for intramolecular cyclizations and the synthesis of novel heterocyclic systems.
The presence of both a nucleophilic hydroxyl group and an electrophilic alkyne in close proximity allows for intramolecular reactions. For example, in related 1-mercapto-3-yn-2-ols, palladium-catalyzed heterocyclodehydration leads to the formation of substituted thiophenes with high regioselectivity. mdpi.com This type of transformation highlights the potential for the hydroxyl group of this compound to participate in cyclization reactions, potentially with the alkyne or the thiophene ring, under appropriate catalytic conditions.
Metal-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. The thiophene ring in this compound can be selectively functionalized through reactions like the Suzuki-Miyaura coupling. For instance, brominated thiophene derivatives readily undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield mono- or disubstituted products depending on the stoichiometry and reaction conditions. nih.govresearchgate.net This suggests that if this compound were halogenated on the thiophene ring, it could serve as a scaffold for the regioselective introduction of various substituents.
The table below illustrates the potential for regioselective Suzuki cross-coupling based on analogous brominated thiophene systems.
Table 1: Illustrative Regioselective Suzuki Cross-Coupling of a Hypothetical Brominated this compound Derivative
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Product | Yield (%) | Reference |
| 1 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 4-((5-(3-Chloro-4-fluorophenyl)thiophen-2-yl))but-3-yn-2-ol | Moderate | nih.gov |
| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 4-((5-(4-Chlorophenyl)thiophen-2-yl))but-3-yn-2-ol | Moderate | nih.gov |
Note: This table is illustrative and based on reactions of analogous brominated thiophene compounds. The yields are described as "moderate" in the source material. nih.gov
Furthermore, intramolecular cyclization reactions involving the thiophene ring and the propargylic alcohol moiety have been documented for similar systems. For example, a ruthenium complex can induce the cyclization of a phenyl propargylic alcohol bearing a thiophene group to form a naphthothiophene derivative. nih.gov This type of transformation underscores the potential for this compound to be a precursor for more complex, fused heterocyclic systems under metal catalysis.
The chiral center at the secondary alcohol in this compound introduces the possibility of stereoselective reactions. While reactions directly on this stereocenter would require specific activation, the propargylic nature of the alcohol allows for transformations that can proceed with high stereocontrol. For example, the synthesis of enantioenriched secondary allylic alcohols from terminal alkynes and aldehydes can be achieved with high enantioselectivity using a chiral BINOL-derived ligand and a titanium alkoxide. beilstein-journals.org This suggests that the alkyne in this compound could react with aldehydes in a stereoselective manner to generate more complex chiral structures.
The table below presents data on the enantioselective synthesis of secondary allylic alcohols from various terminal alkynes, illustrating the potential for stereocontrol in reactions involving the alkynyl group of this compound.
Table 2: Enantioselective Synthesis of Secondary Allylic Alcohols from Terminal Alkynes
| Entry | Alkyne | Aldehyde | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| 1 | 1-Octyne | Benzaldehyde | (R)-H₈-BINOL/Ti(OⁱPr)₄ | (R)-1-Phenylnon-2-en-1-ol | 72 | 94 | |
| 2 | Phenylacetylene | Cyclohexanecarboxaldehyde | (R)-H₈-BINOL/Ti(OⁱPr)₄ | (R)-1-Cyclohexyl-3-phenylprop-2-en-1-ol | 65 | 92 | |
| 3 | 3,3-Dimethyl-1-butyne | 4-Chlorobenzaldehyde | (R)-H₈-BINOL/Ti(OⁱPr)₄ | (R)-1-(4-Chlorophenyl)-4,4-dimethylpent-2-en-1-ol | 70 | 93 |
Note: This table demonstrates the high enantioselectivity achievable in the synthesis of chiral allylic alcohols from terminal alkynes, a reaction type applicable to the alkyne moiety of this compound.
Advanced Analytical Characterization Techniques for Structural Elucidation
Spectroscopic Methodologies for Confirming Molecular Structure
Spectroscopy is a cornerstone in the structural elucidation of organic compounds, including 4-(thiophen-2-yl)but-3-yn-2-ol. By examining the interaction of the molecule with electromagnetic radiation, specific structural features can be deduced.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of a related compound, 2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol, the methyl protons (CH₃) appear as a singlet at approximately 1.61 ppm. The protons on the thiophene (B33073) ring show complex multiplets between 7.08 and 7.42 ppm. rsc.org For this compound, similar characteristic shifts would be expected, with the thiophene protons appearing in the aromatic region and the methyl and hydroxyl protons in the aliphatic region. The exact chemical shifts are influenced by the electronic environment of each proton.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For the analogous 2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol, characteristic peaks are observed at 31.4 ppm (methyl carbons), 65.5 ppm (alkanol carbon), and between 77.2 and 93.4 ppm for the alkyne carbons. The thiophene ring carbons resonate between 121.6 and 129.8 ppm. rsc.org These values provide a strong indication of the expected chemical shifts for this compound.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the attachment of the butynol (B8639501) chain to the thiophene ring.
Table 1: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.6 | ~31 |
| CH-OH | ~4.5-5.0 | ~65 |
| C≡C | - | ~75-95 |
| Thiophene H | ~7.0-7.5 | - |
| Thiophene C | - | ~120-130 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are crucial for identifying the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band in the region of 3550–3230 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. docbrown.info A sharp, weak absorption around 2260–2100 cm⁻¹ would indicate the C≡C triple bond stretch. The C-H stretching vibrations of the thiophene ring would appear around 3100 cm⁻¹, while the C-S stretching vibration within the thiophene ring is typically observed in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the thiophene ring and the carbon-carbon triple bond. mdpi.com The symmetric stretching of the thiophene ring usually gives a strong Raman band. mdpi.comresearchgate.net Theoretical calculations on thiophene derivatives show that C-C stretching vibrations occur in the region of 1471.7 cm⁻¹. jchps.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (alcohol) | 3550-3230 (broad) | |
| C≡C (alkyne) | 2260-2100 (weak) | Strong |
| C-H (thiophene) | ~3100 | |
| C-S (thiophene) | Fingerprint region | |
| C-C (thiophene) | ~1470 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The thiophene ring in conjunction with the butynol side chain constitutes a chromophore that absorbs UV light. Studies on thiophene derivatives show absorption bands in the UV region. jchps.com For instance, theoretical studies on some thiophene derivatives calculated absorption bands between 194.73 nm and 461.49 nm. jchps.com The exact absorption maximum (λ_max) for this compound would need to be determined experimentally but is expected to fall within the typical range for substituted thiophenes.
Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.
Molecular Weight: The molecular formula for this compound is C₉H₁₀OS, giving it a molecular weight of 166.24 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
Fragmentation Analysis: In the mass spectrometer, the molecule will fragment in a characteristic pattern. Expected fragmentation would include the loss of a methyl group (CH₃), a water molecule (H₂O) from the alcohol, or cleavage at the C-C bond between the alcohol carbon and the alkyne. The fragmentation of the thiophene ring would also produce characteristic ions. GC-MS, which couples gas chromatography with mass spectrometry, is particularly useful as it separates the compound from any impurities before the mass analysis is performed. nih.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a technique well-suited for the analysis of volatile compounds like this compound. nih.gov The compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and purity assessment. The choice of the GC column's stationary phase is critical for achieving good separation. For analyzing alcohols, polar columns are often employed. The purity of the sample can be determined by the relative area of the peak corresponding to the compound in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Its high resolving power allows for the separation of the target compound from impurities and byproducts that may be present after synthesis.
A typical HPLC method for the analysis of thiophenic compounds, which could be adapted for this compound, would employ a reverse-phase column, such as a C18 column. mdpi.com The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile, and water. mdpi.com The ratio of these solvents can be optimized to achieve the best separation, and the elution can be performed in either an isocratic (constant mobile phase composition) or gradient (variable mobile phase composition) mode. Detection is commonly achieved using a UV detector, as the thiophene ring in the molecule absorbs ultraviolet light.
Table 1: Illustrative HPLC Method Parameters for Thiophenic Compound Analysis
| Parameter | Value |
| Column | PerfectSil Target ODS-3 (C18), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV |
| Temperature | Ambient |
This table is illustrative and based on a method for general thiophenic compounds. mdpi.com Specific parameters for this compound would require experimental optimization.
Diffraction Techniques for Solid-State Structural Analysis
Diffraction techniques are indispensable for determining the three-dimensional structure of crystalline solids. By analyzing the pattern of diffracted X-rays, the precise positions of atoms within the crystal lattice can be determined.
For a molecule like this compound, which possesses a chiral center at the carbon atom bearing the hydroxyl group, X-ray crystallography is the gold standard for determining its absolute configuration. Provided that a suitable single crystal of the compound can be grown, this technique can unambiguously establish the R or S configuration of the stereocenter.
The process involves mounting a single crystal of the compound in an X-ray diffractometer. As X-rays are passed through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. For instance, studies on similar molecules like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide have successfully used single-crystal X-ray diffraction to confirm their structures. mdpi.comsemanticscholar.org In the case of 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, X-ray analysis revealed a nearly coplanar arrangement of the aromatic ring and the C≡C—C group. researchgate.net
Table 2: Representative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca21 |
| Unit Cell Dimensions | a = 17.2514(3) Å, b = 5.8392(1) Å, c = 30.8194(6) Å |
| Molecules per Unit Cell (Z) | 8 |
| Radiation | Cu Kα |
This data is for 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and serves as an example of the type of information obtained from an X-ray crystallographic study. mdpi.com
Chiral Purity Determination Methods
Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in contexts where one enantiomer may have different biological or chemical properties from the other.
One effective method for determining chiral purity is through the use of chiral HPLC. This can be achieved in two ways: by using a chiral stationary phase (CSP) that can directly separate the enantiomers, or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com
For example, the racemic alcohol can be reacted with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid, to form diastereomeric esters. mdpi.com These diastereomers have different physical properties and can be separated by conventional HPLC on a silica (B1680970) gel column. mdpi.com The relative peak areas of the two separated diastereomers in the chromatogram correspond to the ratio of the enantiomers in the original sample, thus allowing for the calculation of the enantiomeric excess (ee).
Another approach involves the use of chiral gas chromatography, although this may require derivatization of the alcohol to increase its volatility. mdpi.com
Theoretical and Computational Investigations of 4 Thiophen 2 Yl but 3 Yn 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 4-(thiophen-2-yl)but-3-yn-2-ol. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies, which are fundamental to its stability and chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
Table 1: Illustrative Frontier Molecular Orbital Data for Thiophene-Alkyne Systems This table presents typical data derived from DFT calculations on analogous 2-ethynylthiophene (B1312097) systems to illustrate the expected electronic properties of this compound.
| Orbital | Typical Energy (eV) | Primary Location | Implied Reactivity |
|---|---|---|---|
| HOMO | -6.0 to -6.5 | Thiophene (B33073) Ring | Site of electrophilic attack |
| LUMO | -1.0 to -1.5 | Alkyne Group | Site of nucleophilic attack |
| HOMO-LUMO Gap | 4.5 to 5.5 | Entire Molecule | Influences stability and UV-Vis absorption |
An electrostatic potential (ESP) map visualizes the charge distribution across a molecule's surface. For this compound, an ESP map would reveal regions of negative potential (high electron density), shown in red, and positive potential (low electron density), shown in blue.
It is predicted that the most electron-rich areas would be centered on the electronegative sulfur atom in the thiophene ring and the oxygen atom of the hydroxyl group. The delocalized π-electrons of the thiophene ring and the alkyne bond would also create a region of negative potential. In contrast, the hydrogen atom of the hydroxyl group (H-O) would be the most electron-poor region, appearing as a site of positive potential. This proton is therefore the most likely site for interaction with bases or hydrogen bond acceptors. The hydrogen atoms on the thiophene ring would exhibit a lesser degree of positive potential. These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and pi-stacking, which dictate the molecule's behavior in condensed phases.
Conformational Analysis and Potential Energy Surfaces
The flexibility of this compound arises from the rotation around two key single bonds: the bond connecting the thiophene ring to the side chain (C2-C(alkyne)) and the bond between the alkyne and the alcohol-bearing carbon (C(alkyne)-CH(OH)).
Computational conformational analysis involves calculating the molecule's energy as these bonds are rotated, generating a potential energy surface (PES). Studies on similar 2-substituted thiophenes indicate that the energy barrier for rotation around the bond linking the ring to a side chain is generally low. researchgate.net This suggests that this compound likely exists as a mixture of conformers at room temperature. The two most stable planar conformers would likely be the syn and anti forms, where the sulfur atom is oriented on the same or opposite side of the side chain, respectively. The PES would identify the lowest-energy (most stable) conformations and the transition states that separate them, providing insight into the molecule's dynamic behavior and the shapes it is most likely to adopt.
Mechanistic Elucidation of Chemical Reactions through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By mapping the energy profile of a reaction pathway, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.
For this compound, modeling could elucidate several important transformations. For instance, the mechanism of Sonogashira-Hagihara cross-coupling reactions, which are commonly used with terminal alkynes, could be studied to understand how the thiophene substituent influences the reaction rate and regioselectivity. researchgate.net Likewise, the mechanism of electrophilic substitution on the thiophene ring (e.g., halogenation or nitration) could be modeled to predict whether substitution would occur preferentially at the C3, C4, or C5 position, based on the calculated stability of the intermediate sigma complexes.
Prediction of Spectroscopic Parameters and Aromaticity Studies
Theoretical calculations can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which serve as a valuable complement to experimental characterization. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are routinely used to predict ¹H and ¹³C NMR spectra, helping to assign experimental peaks and confirm molecular structures.
Furthermore, the aromaticity of the thiophene ring can be quantified using computational methods. Aromaticity is a key determinant of the ring's stability and reactivity. numberanalytics.com Two common descriptors are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). rsc.orgrsc.org NICS calculations involve placing a "ghost" atom at the center of the ring; a negative NICS value indicates a diatropic ring current, characteristic of aromaticity. rsc.org The HOMA index evaluates aromaticity based on bond length equalization, with a value of 1 indicating a fully aromatic system. rsc.org For the thiophene ring in this molecule, a significant negative NICS value and a HOMA value approaching 1 would be expected, confirming its aromatic character. numberanalytics.comrsc.org
Table 2: Predicted Spectroscopic and Aromaticity Data Illustrative data based on typical computational results for thiophene-containing compounds.
| Parameter | Method | Predicted Value | Interpretation |
|---|---|---|---|
| ¹³C Chemical Shift (C5 of Thiophene) | GIAO-DFT | ~127 ppm | Corresponds to an aromatic carbon atom |
| ¹H Chemical Shift (H5 of Thiophene) | GIAO-DFT | ~7.4 ppm | Downfield shift due to aromatic ring current |
| Aromaticity (Thiophene Ring) | NICS(0) | -8 to -10 ppm | Strong diatropic ring current, indicating aromaticity |
| Aromaticity (Thiophene Ring) | HOMA | 0.75 to 0.85 | High degree of bond delocalization and aromatic character |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a realistic solvent environment over time. acs.org MD simulations treat atoms as classical particles and use force fields to describe their interactions.
For this compound, MD simulations could reveal how solvent molecules arrange themselves around the solute. In a protic solvent like water or ethanol, simulations would show the formation of strong hydrogen bonds between the solvent and the molecule's hydroxyl group. rsc.org These interactions can significantly influence the molecule's conformational preferences and reactivity. In non-polar solvents, weaker van der Waals and π-π stacking interactions between thiophene rings or between the thiophene and alkyne moieties might become more prevalent. By analyzing the trajectories of thousands of atoms, MD provides a dynamic picture of how the solvent mediates intermolecular forces and affects the molecule's structural dynamics. mdpi-res.comresearcher.life
Applications in Organic Synthesis and Materials Science Precursors
Role as a Versatile Intermediate in Complex Molecule Synthesis
The distinct functional groups within 4-(thiophen-2-yl)but-3-yn-2-ol allow for its use as a strategic building block in the synthesis of more elaborate molecular structures. The thiophene (B33073) unit can act as a stable aromatic core, while the alkynol side chain provides a reactive handle for a variety of chemical transformations, including cyclizations and coupling reactions.
The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another ring system. The alkyne and hydroxyl functionalities are key to this, enabling various intramolecular and intermolecular cyclization strategies. Thiophenes are important scaffolds in medicinal chemistry and materials science, and developing efficient routes to their fused derivatives is a significant area of research. researchgate.net
Common strategies that could employ this compound include:
Palladium- or Ruthenium-catalyzed cycloisomerization reactions: The propargylic alcohol can undergo isomerization and subsequent cyclization onto the thiophene ring to form thieno-fused furans or other related structures. Ruthenium catalysts, for instance, are known to facilitate atom-transfer cycloadditions with diynes to produce fused thiophenes. researchgate.net
Acid-catalyzed cyclization: Protic or Lewis acids can activate the hydroxyl group, facilitating its nucleophilic attack by the thiophene ring or promoting reactions that lead to cyclized products. nih.gov
Metal-catalyzed annulations: The alkyne can participate in [2+2+2] cycloadditions with other alkynes or nitriles to construct fused benzene (B151609) or pyridine (B92270) rings, respectively.
Electrophilic cyclization: Activation of the alkyne with an electrophile (e.g., I₂, PhSeCl) can induce cyclization, with the thiophene ring or the hydroxyl oxygen acting as the internal nucleophile to form fused systems.
The following table summarizes potential cyclization reactions for creating fused heterocyclic systems from this precursor.
| Reaction Type | Catalyst/Reagent | Potential Fused System | Description |
| Intramolecular Hydroalkoxylation | Au(I) or Pt(II) complexes | Thieno[2,3-c]dihydrofurans | The hydroxyl group adds across the alkyne bond, leading to a furan (B31954) ring fused to the thiophene. |
| Intramolecular Friedel-Crafts Alkylation | Strong Acid (e.g., H₂SO₄, PPA) | Dihydrothieno[3,2-b]pyrans | The protonated alcohol forms a carbocation that is attacked by the electron-rich thiophene ring. |
| Paal-Knorr-type Synthesis | P₄S₁₀ or Lawesson's Reagent | Fused Thiophenes | Following modification of the side chain to a 1,4-dicarbonyl, this classic reaction can be used to build an additional thiophene ring. |
| Ruthenium-Catalyzed Cycloaddition | Ru-catalysts | Fused Furans and Thiophenes | Ruthenium can catalyze atom-transfer [2+2+1] cycloadditions, providing a route to various fused systems. researchgate.net |
The rigid, linear geometry of the but-3-yn-2-ol unit combined with the reactive thiophene ring makes this compound an attractive monomer for the synthesis of macrocycles and annulenes. Thiophene-containing macrocycles are of interest for their potential applications in host-guest chemistry, sensing, and as organic electronic materials. rsc.orgrsc.org
Synthetic approaches toward macrocycles could involve:
Dimerization and Cyclization: Two molecules of this compound can be coupled through various reactions, such as Glaser or Eglinton coupling of the alkyne, followed by intramolecular cyclization reactions to form a macrocyclic structure.
Stepwise Synthesis: The hydroxyl group can be used as a point of attachment for another building block, while the thiophene ring can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling) with a difunctionalized linker to construct the macrocyclic framework. rsc.org The Sonogashira cross-coupling is particularly useful for building these systems. rsc.org On-surface synthesis using thiophene-containing molecules has also proven effective for creating large organometallic macrocycles. acs.org
Utilization in Catalyst and Ligand Design for Homogeneous and Heterogeneous Systems
Thiophene derivatives are widely used as ligands in coordination chemistry and catalysis due to the ability of the sulfur atom to coordinate to transition metals. nih.govnih.gov The compound this compound offers multiple potential coordination sites: the sulfur atom, the π-system of the alkyne, and the oxygen atom of the hydroxyl group.
This multi-functional structure allows for the design of:
Bidentate or Tridentate Ligands: The molecule can be modified to create chelating ligands. For instance, functionalization at the 3-position of the thiophene ring with a donor group could lead to a tridentate ligand involving the sulfur, the new donor, and the hydroxyl oxygen or alkyne.
Ligands for Homogeneous Catalysis: Rhodium and Iridium complexes with thiophene-containing ligands have been shown to be effective precatalysts for homogeneous hydrogenation reactions. acs.org The specific steric and electronic properties of ligands derived from this compound could be tuned to influence the activity and selectivity of metal catalysts in various organic transformations.
Anchors for Heterogeneous Catalysts: The hydroxyl group provides a convenient anchor for immobilizing the molecule onto a solid support, such as silica (B1680970) or a polymer resin. ntu.ac.uk The supported thiophene unit can then be used to chelate metal ions, creating a recyclable heterogeneous catalyst. This approach is beneficial for large-scale industrial processes. Thiophene-functionalized metal-organic frameworks (MOFs) have also been explored as effective heterogeneous catalysts. acs.org
Advanced Materials Precursor Chemistry (Focus on chemical transformations, not material properties)
The conjugated system formed by the thiophene ring and the alkyne makes this compound a promising precursor for advanced materials, particularly polymers and organic electronic materials. The chemical transformations focus on extending this conjugation to create macromolecules with tailored electronic properties.
Thiophene-based polymers are among the most studied classes of conducting polymers due to their stability and electronic properties. nih.gov The polymerization of this compound or its derivatives can proceed through several pathways:
Polymerization via the Thiophene Ring:
Oxidative Polymerization: Using reagents like iron(III) chloride (FeCl₃), the thiophene rings can be coupled primarily at the 5-position to form poly(thiophene) chains. researchgate.net
Suzuki Polycondensation: After converting the thiophene into a 2,5-dihalo- or 2,5-diboronic ester derivative, Suzuki polycondensation with a suitable comonomer is a powerful method for synthesizing well-defined, high molecular weight conjugated polymers. rsc.org
Polymerization involving the Alkyne: The alkyne group can participate in polymerization reactions, such as alkyne metathesis or cyclotrimerization, to create polymers with unique topologies and properties.
Post-Polymerization Modification: The hydroxyl group on the polymer backbone provides a reactive site for further functionalization. This allows for the tuning of the polymer's solubility, processability, and electronic properties after the main chain has been formed.
The following table outlines potential polymerization methods.
| Polymerization Method | Reactive Site(s) | Catalyst/Reagent | Resulting Polymer Type |
| Oxidative Coupling Polymerization | Thiophene C5-position | FeCl₃, etc. | Poly(3-substituted thiophene) |
| Suzuki Polycondensation | Thiophene C2, C5 positions | Palladium catalyst, Base | Alternating copolymer |
| Stille Polycondensation | Thiophene C2, C5 positions | Palladium catalyst | Alternating copolymer |
| Alkyne Metathesis | Carbon-carbon triple bond | Mo or W carbene catalysts | Poly(acetylene) derivative |
The inherent conjugation between the thiophene ring and the alkyne bond in this compound makes it a fundamental building block for larger π-conjugated systems used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govacs.orgbeilstein-journals.org The synthetic goal is to extend the π-system to control the HOMO/LUMO energy levels and, consequently, the material's optical and electronic properties.
Key chemical transformations to build such scaffolds include:
Cross-Coupling Reactions: Sonogashira, Suzuki, and Stille coupling reactions are extensively used to attach other aromatic or heteroaromatic units to the thiophene ring, extending the conjugation. For example, coupling with an electron-accepting unit can create a donor-acceptor (D-A) chromophore, which is a common design strategy for organic solar cell materials. rsc.org
Knoevenagel Condensation: The acetylenic proton can be removed, and the resulting acetylide can be used in nucleophilic additions. Alternatively, the hydroxyl group can be oxidized to a ketone, which can then undergo Knoevenagel condensation with active methylene (B1212753) compounds to create new double bonds and extend the conjugated system.
Synthesis of Quinoidal Structures: The thiophene ring can be incorporated into quinoidal structures, which tend to have lower bandgaps. This can be achieved through multi-step synthetic sequences starting from functionalized this compound derivatives.
The development of these materials relies on precise synthetic control to achieve well-defined molecular structures, which is crucial for establishing clear structure-property relationships. acs.org
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthetic Methodologies
A primary focus for the future synthesis of 4-(thiophen-2-yl)but-3-yn-2-ol and related compounds is the adoption of environmentally benign methodologies. This shift aims to reduce hazardous waste, minimize energy consumption, and utilize renewable resources, aligning with the core principles of green chemistry. bepls.com
The use of unconventional, green solvent systems represents a significant frontier. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glycerol), are emerging as promising media for transition-metal-catalyzed reactions. rsc.orgresearchgate.net These solvents are often biodegradable, non-toxic, and inexpensive, and they can enhance catalyst stability and facilitate recycling. dntb.gov.ua Research has demonstrated successful palladium-catalyzed Sonogashira cross-coupling reactions, a key step in synthesizing aryl-alkynol structures, in DESs. mdpi.com For instance, the coupling of (hetero)aryl iodides with terminal alkynes has been achieved with high efficiency using a Pd/C catalyst in a choline chloride/glycerol mixture, with both the solvent and catalyst being recyclable for multiple runs. Future work could adapt these ligand-free, heterogeneous palladium-catalyzed systems for the large-scale, sustainable production of this compound from 2-halothiophenes and 3-butyn-2-ol.
Aqueous media also presents a green alternative to volatile organic compounds. While challenging due to the generally low solubility of organic substrates, the development of specialized catalysts and surfactants can enable efficient synthesis in water, drastically improving the environmental profile of the process.
The transition from batch processing to continuous flow chemistry offers numerous advantages for the synthesis of this compound. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. This technology allows for the seamless integration of reaction, separation, and purification steps, paving the way for automated synthesis. Such platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks, facilitating the rapid generation of a library of analogs for further study.
Exploration of Unconventional Reactivity and Novel Transformations
Beyond established synthetic routes, future research will delve into the unconventional reactivity of the this compound scaffold. The alkyne and thiophene (B33073) moieties are ripe for novel transformations.
Recent advancements include metal-free methods for thiophene synthesis from alkynols using elemental sulfur, initiated by a trisulfur (B1217805) radical anion (S₃•⁻). organic-chemistry.orgacs.org While this is a synthetic route to the thiophene ring itself, the principles could inspire new transformations starting from the intact this compound. Another area of interest is the use of hypervalent iodine reagents, such as ethynylbenziodoxolones (EBXs), which exhibit unique reactivity with thiols and other nucleophiles, often proceeding through unexpected mechanistic pathways. researchgate.netnih.govacs.org Exploring the reaction of this compound with these reagents could unlock new functionalization patterns.
Furthermore, palladium/norbornene cooperative catalysis, which enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, could be applied to create highly substituted and complex derivatives from the parent molecule. nih.gov Photocatalytic strategies, such as visible-light-induced cycloadditions, also offer a powerful tool for constructing novel, semi-saturated polycyclic structures from aromatic heterocycles like thiophene. acs.orgacs.orgacs.org
Integration with Advanced Spectroscopic and In Situ Monitoring Techniques
To optimize reaction conditions and gain deeper mechanistic understanding, the integration of advanced spectroscopic techniques for real-time, in situ monitoring is crucial. Techniques like time-resolved in situ (TRIS) Raman spectroscopy and synchrotron X-ray diffraction can follow the evolution of reactants, intermediates, and products as a reaction occurs. birmingham.ac.uk Dispersive X-ray absorption spectroscopy (XAS) is particularly powerful for probing the atom-specific electronic structure of metal catalysts during a reaction, providing unprecedented detail on the catalytic cycle in mechanochemical or solution-based syntheses. nih.gov Applying these methods to the synthesis of this compound could help identify reaction bottlenecks, unstable intermediates, and catalyst deactivation pathways, enabling the rational design of more efficient processes. birmingham.ac.uk
Advanced Computational Methodologies for Predictive Chemistry and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting chemical reactivity and designing catalysts. chemrxiv.org DFT studies have been successfully used to model the palladium-catalyzed C-H functionalization of thiophenes, predicting with high accuracy that metalation will occur at the 2-position and that the resulting organometallic intermediates are stable. acs.orgresearchgate.net Such computational models can rationalize differences in reactivity between heterocycles (e.g., furan (B31954) vs. thiophene) and predict the outcomes of reactions under various catalytic conditions. researchgate.net
Future research will leverage these predictive capabilities to:
Design novel catalysts with enhanced activity and selectivity for the synthesis of this compound.
Screen for new, viable derivatization reactions and predict their regioselectivity.
Elucidate complex reaction mechanisms, including those involving unconventional intermediates or transition states. acs.org
Derivatization Strategies for Enhanced Synthetic Utility and Modular Assembly
The this compound molecule is an excellent building block for creating more complex molecular architectures. The hydroxyl and terminal alkyne functionalities (after a potential deprotection step) are handles for a wide array of chemical modifications. researchgate.net
Derivatization strategies could include:
Click Chemistry: The alkyne group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole linkages, connecting the thiophene core to other molecular fragments. nih.govmdpi.com
Further Heterocycle Formation: The propargylic alcohol can be a precursor for various heterocycles. For instance, thieno[3,2-d]pyrimidines have been synthesized from a 2-amino-3-carboxy-thiophene derivative that was subsequently functionalized with an alkyne at the 4-position, showcasing a pathway to complex fused systems. nih.gov
Modular Assembly: The concept of modular assembly involves using well-defined building blocks to construct larger, super-structured materials. nih.govnih.gov By functionalizing this compound with specific interacting groups (e.g., polyphenols), it could be used as a fundamental unit in the bottom-up construction of functional materials with tailored optical or electronic properties. nih.gov
Conclusion
Synthesis of Key Contributions to the Field of Propargylic Alcohol and Thiophene (B33073) Chemistry
The significance of propargylic alcohols and thiophene derivatives in synthetic chemistry is well-established. Thiophenes are a class of sulfur-containing heterocyclic compounds that are not only prevalent in naturally occurring metabolites but also form the core of many pharmaceutical and agrochemical products. nih.gov Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov The thiophene ring system is a key component in several approved drugs, highlighting its importance in medicinal chemistry. nih.gov
Propargylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, are highly versatile synthetic intermediates. They undergo a variety of transformations, including oxidation, reduction, rearrangement, and participation in coupling reactions. A crucial reaction involving propargylic alcohols is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds. For instance, the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides can be achieved via a copper-free Sonogashira coupling, demonstrating an efficient protocol for creating molecules with both aromatic and alkynyl functionalities. beilstein-journals.orgresearchgate.net This methodology is directly relevant to the potential synthesis of 4-(Thiophen-2-yl)but-3-yn-2-ol, where 2-ethynylthiophene (B1312097) could be a key precursor.
Furthermore, propargylic alcohols can serve as precursors to other functional groups. For example, the partial hydrogenation of the alkyne moiety can lead to the corresponding allylic alcohol, 3-buten-2-ol, a valuable synthetic building block. chemicalbook.com The reactivity of the triple bond also allows for cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazole rings, a reaction that has been utilized in the synthesis of energetic polymers. researchgate.net
The combination of a thiophene ring and a propargylic alcohol in a single molecule, as in this compound, offers a rich platform for generating molecular diversity. The thiophene ring can be further functionalized through electrophilic substitution reactions like bromination, while the propargylic alcohol moiety can participate in the array of reactions mentioned above. nih.gov This dual reactivity allows for the construction of complex molecular architectures with potential applications in materials science and medicinal chemistry. For example, bithiophene-containing propargylic alcohols have been investigated, suggesting the potential for creating oligomeric and polymeric materials with interesting electronic properties. foodb.caresearchgate.net
Broader Implications and Outlook for Future Research on this compound and Related Compounds
The broader implications for research on this compound and its analogs are significant, spanning from the development of novel synthetic methodologies to the discovery of new functional materials and therapeutic agents. The exploration of this and related compounds can be expected to contribute to several key areas:
Medicinal Chemistry: Given the established biological activities of thiophene derivatives, this compound represents a scaffold for the synthesis of new potential drug candidates. nih.gov Future research could focus on synthesizing a library of derivatives by modifying both the thiophene ring and the propargylic alcohol moiety and screening them for various biological activities. For example, the introduction of different substituents on the thiophene ring or the conversion of the alcohol to other functional groups could lead to compounds with enhanced or novel therapeutic properties.
Materials Science: The presence of the conjugated system of the thiophene ring and the alkyne group makes these compounds interesting candidates for the development of organic electronic materials. Research could be directed towards the synthesis of polymers and oligomers incorporating the this compound unit. These materials could possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.net
Synthetic Methodology: The synthesis and reactivity of this compound can serve as a platform for developing new synthetic methods. For instance, exploring novel catalytic systems for the synthesis of this and related compounds could lead to more efficient and sustainable chemical processes. The unique reactivity of the molecule could also be exploited to develop new types of chemical transformations.
Agrochemicals: Thiophene derivatives have also found applications in the agrochemical industry. nih.gov Future studies could investigate the potential of this compound and its derivatives as herbicides, insecticides, or fungicides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
